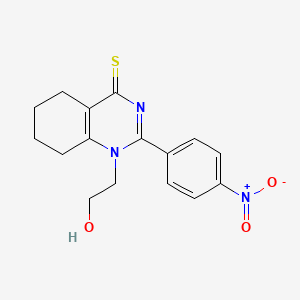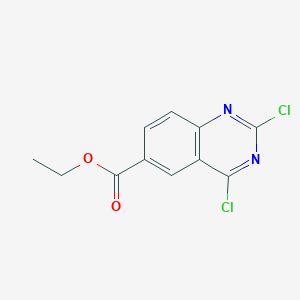![molecular formula C16H18N2O4S B2535791 N-(4-{[(4-méthylphényl)méthyl]sulfamoyl}phényl)méthylcarbamate CAS No. 853751-18-5](/img/structure/B2535791.png)
N-(4-{[(4-méthylphényl)méthyl]sulfamoyl}phényl)méthylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . Carbamates are organic compounds derived from carbamic acid (NH2COOH). The carbamate group (NHCOO) is a functional group that consists of a carbonyl group (C=O) flanked by an amine group (NH2) and an ester group (OR).
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a central carbamate group, with a phenyl ring attached to the nitrogen and another phenyl ring attached to the carbonyl carbon. The phenyl ring attached to the nitrogen would have a methyl group attached to it, and the phenyl ring attached to the carbonyl carbon would have a sulfamoyl group attached to it .
Chemical Reactions Analysis
Carbamates can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .
Applications De Recherche Scientifique
- Le N-(4-{[(4-méthylphényl)méthyl]sulfamoyl}phényl)méthylcarbamate s’est montré prometteur comme agent anticancéreux potentiel. Des chercheurs ont étudié ses effets sur les lignées de cellules cancéreuses, en particulier pour inhiber la prolifération cellulaire et induire l’apoptose. Des études supplémentaires sont nécessaires pour explorer son mécanisme d’action et ses applications cliniques potentielles .
- Le groupe sulfamoyle du composé suggère des propriétés d’inhibition enzymatique potentielles. Les chercheurs ont exploré ses interactions avec des enzymes spécifiques, telles que les anhydrases carboniques ou les métalloenzymes. Comprendre son affinité de liaison et sa sélectivité peut aider à la conception et au développement de médicaments .
- Des études préliminaires indiquent que le this compound présente une activité antibactérienne contre certaines souches bactériennes. L’étude de son mode d’action et de sa synergie potentielle avec les antibiotiques existants pourrait conduire à de nouvelles options thérapeutiques .
- Les structures cristallines du composé révèlent des interactions intermoléculaires intéressantes. Les chercheurs ont exploré son comportement d’auto-assemblage, ses schémas de liaison hydrogène et son empilement cristallin. Ces informations contribuent au domaine de la chimie supramoléculaire et de l’ingénierie cristalline .
- Le this compound sert de brique de base pour la conception de matériaux fonctionnels. Sa structure et sa réactivité uniques le rendent précieux pour la construction de polymères de coordination, de cadres métallo-organiques (MOF) et d’autres matériaux avancés .
- Des études computationnelles ont étudié les caractéristiques pharmacophoriques du composé. L’identification des principaux groupes fonctionnels et la compréhension de leurs rôles peuvent guider la conception de molécules apparentées avec une bioactivité améliorée ou des effets secondaires réduits .
Potentiel anticancéreux
Inhibition enzymatique
Activité antibactérienne
Chimie supramoléculaire
Science des matériaux
Exploration du pharmacophore
Pour plus d’informations détaillées, vous pouvez vous référer aux articles de recherche originaux liés ci-dessous :
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its specific structure and its potential applications. For example, if it has potential uses as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .
Propriétés
IUPAC Name |
methyl N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-3-5-13(6-4-12)11-17-23(20,21)15-9-7-14(8-10-15)18-16(19)22-2/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCSXGVXEYIXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
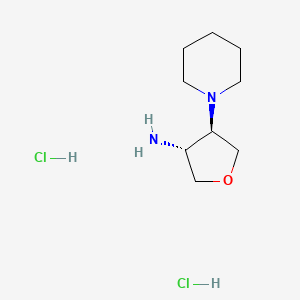
![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2535709.png)
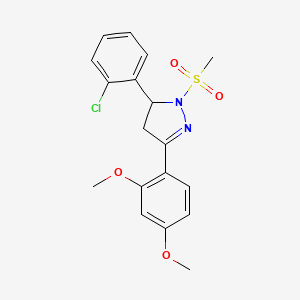
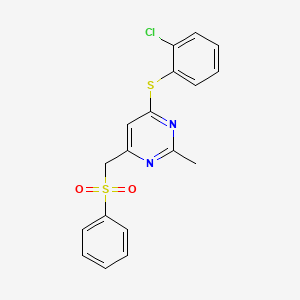
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535714.png)
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B2535717.png)
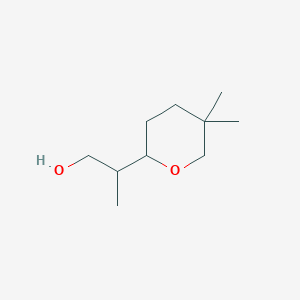
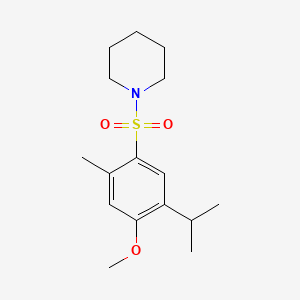
![2-(4-oxoquinazolin-3(4H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2535722.png)
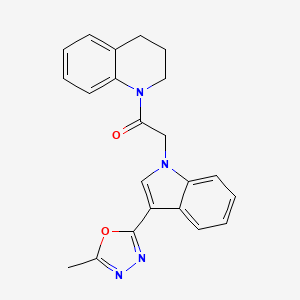
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2535725.png)
![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2535727.png)
